molecular formula C18H32O3 B1238025 8-Hydroxylinoleic acid CAS No. 102622-88-8

8-Hydroxylinoleic acid

Cat. No.: B1238025
CAS No.: 102622-88-8
M. Wt: 296.4 g/mol
InChI Key: UKRXAPMQXXXXTD-BKIWZHBDSA-N
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Description

8-Hydroxylinoleic acid (8-HODE), also known as laetisaric acid, is an oxygenated derivative of linoleic acid (C18:2, ω-6) with a hydroxyl group at the 8th carbon. Its IUPAC name is (9Z,12Z)-(8R)-hydroxyoctadeca-9,12-dienoic acid (C₁₈H₃₂O₃, molecular weight 296.44) . It is biosynthesized by fungi such as Laetisaria arvalis and Magnaporthe grisea via hydroperoxidation of linoleic acid, forming 8R-hydroperoxylinoleic acid (8R-HPODE) as an intermediate . The R-configuration at C-8 is critical for its biological activity, including antifungal properties and roles in fungal sporulation .

Properties

CAS No.

102622-88-8

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(9Z,12Z)-8-hydroxyoctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h6-7,11,14,17,19H,2-5,8-10,12-13,15-16H2,1H3,(H,20,21)/b7-6-,14-11-

InChI Key

UKRXAPMQXXXXTD-BKIWZHBDSA-N

SMILES

CCCCCC=CCC=CC(CCCCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C(CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CC(CCCCCCC(=O)O)O

Synonyms

10-HODE
8-HODE
8-hydroxylinoleic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Hydroxylated Linoleic Acid

7-Hydroxylinoleic Acid (7-HODE)
  • Structure : Hydroxyl group at C-5.
  • Biosynthesis: Produced via 7,8-linoleate diol synthase (7,8-LDS) in fungi. Unlike 8-HODE, 7-HODE retains minimal enzymatic activity in mutants lacking 7,8-LDS .
  • Function : Implicated in plant-pathogen interactions, though less bioactive than 8-HODE in fungal signaling .
9-Hydroxylinoleic Acid (9-HODE)
  • Structure : Hydroxyl group at C-7.
  • Biosynthesis : Generated via autoxidation or enzymatic pathways (e.g., lipoxygenases).
  • Function : A biomarker of oxidative stress in mammals, with pro-inflammatory effects in atherosclerosis .
13-Hydroxylinoleic Acid (13-HODE)
  • Structure : Hydroxyl group at C-13.
  • Biosynthesis : Synthesized by 15-lipoxygenase in mammals.
  • Function : Anti-inflammatory mediator; inhibits platelet aggregation and leukocyte adhesion .

Dihydroxy Derivatives

7,8-Dihydroxylinoleic Acid (7,8-DiHODE)
  • Structure : Hydroxyl groups at C-7 and C-6.
  • Biosynthesis : Formed from 8R-HPODE via suprafacial hydrogen abstraction and oxygenation in Laetisaria arvalis .
  • Function : Less studied but implicated in fungal defense mechanisms .
8,16-Dihydroxylinoleic Acid and 8,17-Dihydroxylinoleic Acid
  • Structure : Additional hydroxyl groups at C-16 or C-17.
  • Biosynthesis : Secondary oxidation products of 8-HODE in Magnaporthe grisea .
  • Function: Potential roles in fungal pathogenicity or stress responses .

Hydroxylated Oleic Acid Derivatives

8-Hydroxyoleic Acid (8-HOE)
  • Structure : Hydroxyl group at C-8 of oleic acid (C18:1, ω-9).
  • Biosynthesis : Produced via analogous hydroperoxidation pathways in fungi.
  • Function : Acts as a sporulation signal (e.g., psiβ factor in Aspergillus nidulans) but with lower potency than 8-HODE .

Non-Hydroxylated Linoleic Acid Derivatives

Conjugated Linoleic Acid (CLA)
  • Structure : Conjugated double bonds (e.g., cis-9,trans-11 or trans-10,cis-12 isomers).
  • Biosynthesis : Microbial isomerization in ruminants or chemical synthesis.
  • Function: Anti-inflammatory, anti-carcinogenic, and anti-obesity properties in mammals .
γ-Linolenic Acid (GLA, C18:3, ω-6)
  • Structure : Three double bonds (Δ6,9,12).
  • Biosynthesis: Δ6-desaturation of linoleic acid.
  • Function: Precursor to anti-inflammatory eicosanoids; used in treating dermatitis and metabolic disorders .
α-Linolenic Acid (ALA, C18:3, ω-3)
  • Structure : Three double bonds (Δ9,12,15).
  • Biosynthesis : Plant-derived; essential fatty acid in humans.
  • Function : Precursor to EPA/DHA; critical for brain function and cardiovascular health .

Structural and Functional Comparison Table

Compound Structure Biosynthetic Pathway Key Biological Roles
8-Hydroxylinoleic acid 8R-OH, C18:2 (9Z,12Z) Fungal hydroperoxidation Antifungal, sporulation signaling
7-HODE 7-OH, C18:2 Fungal 7,8-LDS Plant-pathogen interactions
13-HODE 13-OH, C18:2 Mammalian lipoxygenases Anti-inflammatory
8-HOE 8-OH, C18:1 Fungal hydroperoxidation Sporulation (psiβ factor)
CLA Conjugated double bonds Microbial isomerization Anti-inflammatory, anti-cancer
GLA C18:3 (Δ6,9,12) Δ6-desaturation Eicosanoid precursor

Q & A

Q. What statistical approaches are recommended for analyzing clustered data in studies of 8-HODE’s dose-dependent effects across fungal colonies?

  • Methodological Answer : Use mixed-effects models to account for nested observations (e.g., multiple hyphae per colony). Apply bootstrapping for small sample sizes and Benjamini-Hochberg correction for multiple comparisons. Tools like R’s lme4 package or SAS PROC MIXED are suitable .

Q. How can researchers optimize 8-HODE extraction protocols from complex biological matrices (e.g., fungal mycelia)?

  • Methodological Answer : Test solvent systems (e.g., methanol:water:acetic acid) for polarity-specific recovery. Include solid-phase extraction (SPE) with C18 cartridges to remove lipids. Validate recovery rates via spike-and-recovery experiments with deuterated 8-HODE .

Mechanistic and Pathway-Focused Questions

Q. What genetic tools are available to dissect 8-HODE biosynthesis pathways in non-model fungi?

  • Methodological Answer : Use CRISPR-Cas9 to knockout putative lipoxygenase genes (e.g., ppoC in Aspergillus). Complement with heterologous expression in S. cerevisiae or P. pastoris to confirm enzyme activity. Metabolomic profiling of mutants can reveal pathway intermediates .

Q. How does 8-HODE’s stereochemistry (8R vs. 8S) influence its interaction with fungal G-protein-coupled receptors?

  • Methodological Answer : Synthesize enantiomerically pure 8R-HODE and 8S-HODE via asymmetric catalysis. Perform binding assays with fungal membrane extracts using surface plasmon resonance (SPR) or radioligand displacement. Molecular docking simulations can predict stereospecific binding pockets .

Data Interpretation and Reproducibility

Q. What criteria should reviewers prioritize when evaluating 8-HODE-related studies for publication?

  • Methodological Answer : Assess (1) stereochemical validation of 8-HODE, (2) inclusion of abiotic oxidation controls, (3) replication across biological replicates, and (4) clarity in statistical reporting (e.g., effect sizes, p-values). Refer to NIH preclinical guidelines for rigor .

Q. How can researchers address batch-to-batch variability in 8-HODE bioactivity assays?

  • Methodological Answer : Standardize fungal culture conditions (e.g., media pH, oxygenation). Use internal standards (e.g., deuterated 8-HODE) in LC–MS workflows. Implement factorial experimental designs to quantify variability sources (e.g., culture age vs. extraction method) .

Tables for Key Data

Q. Table 1. Comparative Bioactivity of 8-HODE in Fungal Models

Fungal SpeciesBioactive RoleKey Experimental EvidenceReference ID
Aspergillus nidulansStimulates sexual sporulationΔppoC mutants show reduced spores
Magnaporthe griseaInduces appressorium formation10 μM 8-HODE enhances infection
Agaricus bisporusPrecursor to 8,11-diHODELC–MS detection in mycelial extract

Q. Table 2. Recommended LC–MS Parameters for 8-HODE Analysis

ParameterSettingRationaleReference ID
ColumnC18 reverse-phase (2.1 × 150 mm)Optimal for oxylipin separation
Ionization ModeESI-negativeEnhances deprotonated ion detection
MS/MS Transition295.2 → 171.1Specific for 8-HODE fragmentation

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